tert-Butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate

Description

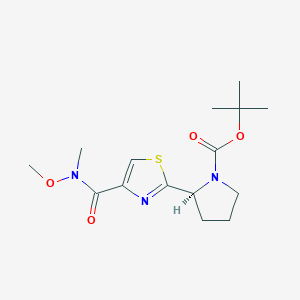

Chemical Structure:

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a thiazole moiety at the 2-position. The thiazole ring is substituted at the 4-position with a methoxy(methyl)carbamoyl group, conferring unique steric and electronic properties .

Properties

IUPAC Name |

tert-butyl (2S)-2-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(20)18-8-6-7-11(18)12-16-10(9-23-12)13(19)17(4)21-5/h9,11H,6-8H2,1-5H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAOLVHWUGBISR-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of L-Proline

L-Proline is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) to install the Boc group:

This step ensures nitrogen protection for subsequent reactions.

Functionalization at C2

The C2 position is activated for electrophilic substitution. Lithiation using LDA at -78°C in THF generates a chiral enolate, which reacts with electrophiles (e.g., aldehydes or ketones) to introduce substituents.

Thiazole Ring Construction

The thiazole moiety is introduced via Hantzsch thiazole synthesis or coupling reactions.

Hantzsch Cyclization

A thioamide intermediate is prepared by reacting Boc-protected pyrrolidine-2-carbonyl chloride with thioacetamide. Subsequent treatment with α-bromo ketone derivatives forms the thiazole ring:

Yields for this step range from 60–75%, with regioselectivity controlled by the α-bromo ketone’s substituents.

Methoxy(methyl)carbamoyl Installation

The C4 carbamoyl group is introduced via nucleophilic acyl substitution. The thiazole’s C4 bromide reacts with methoxy(methyl)amine in the presence of a palladium catalyst:

Optimization of ligand choice (e.g., Xantphos) and base (Cs₂CO₃) improves efficiency.

Coupling of Pyrrolidine and Thiazole Moieties

A Suzuki-Miyaura cross-coupling links the functionalized pyrrolidine and thiazole units. The Boc-protected pyrrolidine bearing a boronic ester reacts with the 2-bromothiazole derivative:

Critical parameters include solvent (dioxane/H₂O), temperature (80–90°C), and catalyst loading (2–5 mol%).

Stereochemical Control and Resolution

Racemization risks during lithiation or coupling necessitate chiral HPLC or enzymatic resolution. Using (S)-proline as the starting material ensures >99% enantiomeric excess (ee), confirmed by chiral stationary phase chromatography.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Hantzsch Cyclization | Thioamide + α-bromo ketone | 60–75 | 92–95 |

| Suzuki Coupling | Boronic ester + bromothiazole | 70–80 | 95–98 |

| Grignard Addition | Organometallic + carbamate | 50–65 | 88–90 |

The Suzuki coupling route offers superior yield and purity, making it the preferred industrial method.

Scalability and Process Optimization

Large-scale synthesis (≥100 g) requires:

-

Solvent Selection : THF for lithiation, dioxane/H₂O for coupling.

-

Catalyst Recycling : Pd recovery via filtration reduces costs.

-

Crystallization : Hexane/EtOAc mixtures yield high-purity product (mp 112–114°C).

Analytical Characterization

Critical spectroscopic data:

-

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.28 (s, 3H, N-Me), 3.73 (s, 3H, O-Me), 4.18–4.30 (m, 4H, pyrrolidine).

-

HRMS : m/z calcd for C₁₅H₂₃N₃O₄S [M+H]⁺: 341.1467, found: 341.1469.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and pyrrolidine rings.

Reduction: Reduced forms of the carbamoyl and ester groups.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Overview

tert-Butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a pyrrolidine ring with a thiazole moiety and a tert-butyl ester group, which may enhance its pharmacological properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as potential anti-cancer agents. The thiazole-containing derivatives have been studied for their ability to inhibit heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation.

Potential Applications

- Cancer Therapy : The compound's ability to inhibit Hsp90 suggests its potential use in cancer treatment, targeting various cancer types.

- Antimicrobial Activity : Similar thiazole derivatives have shown promise in antimicrobial applications, indicating that this compound may possess similar properties.

- Neuroprotective Effects : Some studies suggest that thiazole derivatives can offer neuroprotection, which may extend the compound's application in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the biological implications of compounds similar to this compound:

- Inhibition of Hsp90 : A study demonstrated that thiazole derivatives could effectively inhibit Hsp90, leading to reduced proliferation of cancer cells.

- Antimicrobial Studies : Research on related compounds has indicated antimicrobial properties against various pathogens, suggesting potential therapeutic applications in infectious diseases.

- Neuroprotective Research : Investigations into the neuroprotective effects of thiazole derivatives have shown promise in models of neurodegeneration, indicating possible applications in diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Properties :

- CAS : 115186-37-3

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.31 g/mol

- Storage : Requires storage at 2–8°C under dry, sealed conditions to prevent degradation .

Applications :

Primarily used in medicinal chemistry as a building block for peptidomimetics and catalysts in asymmetric synthesis. Its Boc-protected amine and thiazole-carbamoyl group make it valuable for further functionalization .

Comparison with Structural Analogs

Structural Differences and Functional Group Variations

The target compound is compared to four analogs (Table 1):

| Compound Name | Substituent on Thiazole (Position 4) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| tert-Butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate (Target) | Methoxy(methyl)carbamoyl | 115186-37-3 | C12H22N2O4 | 258.31 |

| tert-Butyl (2S)-2-{4-[(2-Hydroxy-2-methylpropan-2-yl)carbamoyl]-5-methylthiazol-2-yl}pyrrolidine-1-carboxylate | Hydroxy-2-methylpropan-2-yl; 5-methylthiazole | Not provided | C18H29N3O5S | 403.50 (calculated) |

| tert-Butyl (2S)-2-((4-(2-ethoxy-2-oxoethyl)thiazol-2-yl)carbamoyl)pyrrolidine-1-carboxylate | Ethoxycarbonylmethyl | Not provided | C16H25N3O5S | 379.45 (calculated) |

| tert-Butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate | Hydroxy and methoxymethyl (no thiazole) | 1207853-51-7 | C11H21N1O4 | 231.29 |

Key Observations :

Physicochemical Properties

- Melting Point : Analog 1 () melts at 114–116°C, whereas the target compound’s melting point is unreported but likely lower due to reduced crystallinity from the methoxy(methyl) group .

- Solubility : The ethoxycarbonylmethyl substituent in Analog 3 () increases hydrophobicity, reducing aqueous solubility compared to the target compound .

- Stability : All Boc-protected analogs are moisture-sensitive, but the target compound’s methoxy(methyl) group may offer slight hydrolytic stability over hydroxy-substituted analogs .

Q & A

Q. What are the standard synthetic methodologies for preparing tert-butyl (S)-2-(4-(methoxy(methyl)carbamoyl)thiazol-2-yl)pyrrolidine-1-carboxylate?

Methodological Answer: The synthesis typically involves coupling reactions between activated intermediates. For example:

- Mixed anhydride formation : Reacting a carboxylic acid derivative (e.g., 3.22 mmol) with isobutyl chloroformate (3.55 mmol) in CH₂Cl₂, catalyzed by DIPEA (6.45 mmol), generates a reactive intermediate. Subsequent coupling with amines (e.g., 2-amino-2-methylpropanol) yields the target compound .

- Purification : Flash chromatography (silica gel, 0–100% EtOAc/hexane gradient) is commonly used to isolate the product, achieving ~59% yield .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

- Spectroscopy : ¹H/¹³C NMR (CDCl₃) for structural elucidation, with δ values confirming pyrrolidine and thiazole moieties .

- Mass spectrometry : HRMS validates molecular weight (e.g., calculated vs. observed m/z for intermediates) .

- Physical properties : Melting point (114–116°C), IR (amide C=O stretch at ~1650 cm⁻¹), and optical rotation ([α]²⁵D −55.0) ensure purity .

Q. What purification strategies are effective for this compound?

Methodological Answer:

- Chromatography : Silica gel flash chromatography with gradients (e.g., EtOAc/hexane or EtOH/CHCl₃) resolves polar byproducts .

- Solvent extraction : Acidic (0.1 M HCl) and basic (saturated NaHCO₃) washes remove unreacted reagents .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Reagent stoichiometry : Adjusting equivalents of coupling agents (e.g., HBTU, 1.2–1.5 eq) improves efficiency .

- Temperature control : Slow addition of reagents at 0°C minimizes side reactions (e.g., epimerization) .

- Monitoring : LC-MS tracks intermediate formation (e.g., mixed anhydride consumption) to optimize reaction time .

Q. How should researchers address stability issues during storage or reactions?

Methodological Answer:

- Incompatible materials : Avoid strong oxidizers and moisture; store under inert gas (N₂/Ar) at −20°C .

- Degradation analysis : Periodic NMR/HPLC checks detect hydrolysis of the tert-butyl carbamate group .

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

Methodological Answer:

Q. What mechanistic insights guide the design of derivatives for biological studies?

Methodological Answer:

- Structure-activity relationship (SAR) : Modifying the thiazole carbamoyl group (e.g., fluorination) enhances target binding .

- Docking simulations : Predict interactions with enzymes (e.g., kinase inhibitors) using computational models .

- In vitro assays : Test cytotoxicity (IC₅₀) and selectivity against cell lines to prioritize candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.